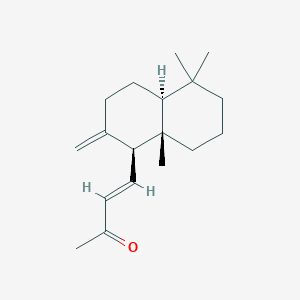

15,16-Dinor-8(17),11-labdadien-13-one

描述

15,16-Dinor-8(17),11-labdadien-13-one is a labdane-type diterpenoid compound isolated from the aerial parts of the plant Hedychium coronarium . This compound has a molecular formula of C18H28O and a molecular weight of 260.41 g/mol . It is known for its unique chemical structure and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-Dinor-8(17),11-labdadien-13-one typically involves the extraction from natural sources such as Hedychium coronarium . The compound can be isolated using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC)

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. Large-scale extraction involves the use of solvents and chromatographic techniques to purify the compound from plant material . The process may include steps such as solvent extraction, filtration, and recrystallization to obtain the pure compound.

化学反应分析

Types of Reactions

15,16-Dinor-8(17),11-labdadien-13-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds and carbonyl group.

Substitution: The compound can undergo substitution reactions at specific positions on the labdane skeleton.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties.

科学研究应用

Scientific Research Applications

-

Analytical Chemistry:

- Reference Standard: 15,16-Dinor-8(17),11-labdadien-13-one is utilized as a reference standard in analytical chemistry for studying the properties of labdane-type diterpenoids. Its characterization helps in developing analytical methods for similar compounds.

-

Biological Activity:

- Cytotoxic Effects: Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis, which is programmed cell death, in certain cancer cells through specific signaling pathways.

- Antimicrobial Properties: Extracts containing this compound have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Micrococcus luteus. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of cell wall synthesis .

-

Pharmaceutical Applications:

- Anti-inflammatory Properties: There is growing interest in the anti-inflammatory potential of this compound. It has been studied for its ability to modulate inflammatory pathways, which could lead to new therapeutic approaches for inflammatory diseases .

- Potential Anticancer Agent: The compound's ability to inhibit tumor growth and induce apoptosis positions it as a candidate for anticancer drug development. Ongoing research aims to elucidate its specific molecular targets and mechanisms of action.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cytotoxicity | Demonstrated significant apoptotic effects on breast cancer cell lines with IC50 values indicating potency. |

| Study B | Antimicrobial Activity | Extracts rich in this compound showed enhanced antibacterial properties compared to crude extracts. |

| Study C | Anti-inflammatory Effects | In vitro studies indicated that the compound reduces pro-inflammatory cytokine production in activated macrophages. |

作用机制

The mechanism of action of 15,16-Dinor-8(17),11-labdadien-13-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to cellular receptors: Modulating the activity of receptors involved in inflammation and cell proliferation.

Inhibiting enzymes: Affecting the activity of enzymes involved in metabolic pathways.

Inducing apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

相似化合物的比较

15,16-Dinor-8(17),11-labdadien-13-one can be compared with other labdane-type diterpenoids, such as:

cis-Abienol: Known for its antimicrobial properties.

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: Studied for its anti-inflammatory effects.

(E)-14-Hydroxy-15-norlabda-8(17),12-dien-16-al: Investigated for its potential anticancer activities.

The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

生物活性

15,16-Dinor-8(17),11-labdadien-13-one is a labdane-type diterpenoid primarily isolated from the aerial parts of the plant Hedychium coronarium. This compound has garnered attention for its diverse biological activities, including potential anti-inflammatory and anticancer properties. Its molecular formula is CHO, with a molecular weight of 260.42 g/mol. The unique structural features of this compound contribute to its varied biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is attributed to several mechanisms:

- Binding to Cellular Receptors : The compound may modulate the activity of receptors involved in inflammation and cell proliferation.

- Enzyme Inhibition : It can inhibit enzymes that are crucial in various metabolic pathways.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways .

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in HeLa and HepG2 cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It appears to reduce inflammation by modulating specific signaling pathways, making it a candidate for developing anti-inflammatory therapies .

Antimicrobial Activity

Recent studies suggest that this compound may enhance the efficacy of certain antibiotics against resistant bacterial strains when used in combination therapies. This synergistic effect underscores its potential as a complementary treatment in infectious diseases .

Table 1: Summary of Biological Activities

| Activity | Details |

|---|---|

| Cytotoxicity | Induces apoptosis in HeLa and HepG2 cells; IC50 values indicate potency. |

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications. |

| Antimicrobial | Enhances antibiotic efficacy against resistant strains; synergistic effects. |

| Enzyme Inhibition | Affects metabolic enzyme activity; implications for metabolic disorders. |

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various human tumor cell lines using the MTT assay. The results indicated that the compound exhibited concentration-dependent cytotoxicity, with IC50 values ranging from 20 to 50 µM for different cell lines, highlighting its potential as an anticancer agent .

Case Study: Anti-inflammatory Mechanism

In a separate investigation, researchers explored the anti-inflammatory effects of this compound in a murine model of inflammation. The compound significantly reduced pro-inflammatory cytokine levels and showed promise as a therapeutic agent for inflammatory diseases .

属性

IUPAC Name |

(E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLGWWOKIBLQJF-YGUYEABBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antibacterial properties of 15,16-Dinorlabda-8(17),11-dien-13-one?

A1: While 15,16-Dinorlabda-8(17),11-dien-13-one itself hasn't been definitively identified as the active antibacterial agent, its presence in extracts from Globba schomburgkii rhizomes coincides with increased antibacterial activity. Research suggests that fractions rich in this compound exhibit enhanced effectiveness against Staphylococcus aureus and Micrococcus luteus compared to crude extracts. [] Further research is needed to confirm its specific role and mechanism of action.

Q2: In which plant species has 15,16-Dinorlabda-8(17),11-dien-13-one been identified, and what are the primary methods used for its characterization?

A2: 15,16-Dinorlabda-8(17),11-dien-13-one has been found in several plant species, including Globba schomburgkii [, ], Hedychium villosum [], and Curcuma mangga []. Its identification is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts. [, , , ] This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratio and retention time. In the case of Globba schomburgkii, 1H, 13C, COSY, HSQC, and HMBC NMR techniques were also employed to confirm its structure after isolation. []

Q3: What is the significance of identifying 15,16-Dinorlabda-8(17),11-dien-13-one in Zingiber monophyllum and what other compounds are found alongside it?

A3: The identification of 15,16-Dinorlabda-8(17),11-dien-13-one in the ethyl acetate fraction of Zingiber monophyllum rhizomes is significant as it marks the first report on the chemical composition of this specific plant extract. [] Alongside this compound, GC-MS analysis revealed eight other components, including (E)-labda-8(17),12-diene-15,16-dial, spathulenol, and neointermedeol as major constituents. [] This discovery opens avenues for further research into the potential bioactivities of this plant and its constituents.

Q4: How does the antibacterial activity of the Globba schomburgkii extract change with fractionation, and what does this suggest about the active compounds?

A4: Bioassay-guided fractionation of the dichloromethane extract from Globba schomburgkii rhizomes showed that specific sub-fractions displayed considerably higher antibacterial activity than the crude extract. [] This finding suggests that the active antibacterial compounds are concentrated within these fractions. Further analysis pointed towards potential candidates like 4,8-β-epoxy-caryophyllene, methyl isocostate, (E)-labda-8(17),12-diene-15,16-dial, α-kessyl acetate, zederone, clovanediol, ledene oxide-(I), alantolactone, and 8α,11-elemadiol as potentially responsible for the observed activity. []

Q5: Has 15,16-Dinorlabda-8(17),11-dien-13-one been chemically synthesized, and if so, what is the significance of this synthesis?

A5: Yes, 15,16-Dinorlabda-8(17),11-dien-13-one, originally isolated from Hedychium acuminatum, has been successfully synthesized in a laboratory setting. [] This achievement is noteworthy as it enables further research into the compound's properties and potential applications without relying solely on natural extraction. The ability to synthesize it allows for greater control over its production and facilitates the development of potential derivatives for investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。